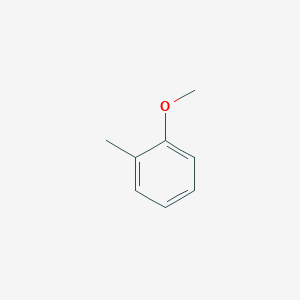

2-Methylanisole

Description

This compound has been reported in Boswellia sacra, Centaurea solstitialis, and Ruta graveolens with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFKRVXLBCAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060368 | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, Colourless liquid, Pungent-floral, warm, but almost grassy note | |

| Record name | 2-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

170.00 to 172.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.986 (15.5°) | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

578-58-5 | |

| Record name | 2-Methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G73SL17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-34.1 °C | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylanisole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylanisole (also known as o-cresol methyl ether or 1-methoxy-2-methylbenzene). The information is curated for professionals in research and development, with a focus on clarity, data accessibility, and procedural detail.

Chemical Identity and Structure

This compound is an aromatic organic compound.[1] Structurally, it is a monomethoxybenzene, where a methoxy group (-OCH₃) and a methyl group (-CH₃) are attached to a benzene ring at adjacent positions (ortho substitution).[1] This compound is recognized as a 'green' solvent and is also utilized as a food flavoring ingredient.[2][3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-methoxy-2-methylbenzene[2] |

| Synonyms | o-Methylanisole, 2-Methoxytoluene, o-Cresol methyl ether |

| CAS Number | 578-58-5 |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| InChI Key | DTFKRVXLBCAIOZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C |

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. These parameters are crucial for its application in chemical synthesis, as a solvent, and in formulation development.

Table 2: Physical and Thermodynamic Properties

| Property | Value | Conditions |

| Physical Description | Colorless to pale yellow liquid with a pleasant, sweet, floral odor. | Ambient |

| Boiling Point | 170-172 °C | 760 mmHg |

| Melting Point | -34.1 °C | - |

| Density | 0.985 g/mL | 25 °C |

| Vapor Pressure | 1.5 mmHg | - |

| Flash Point | 52 °C (125 °F) | - |

| Refractive Index | 1.516 | 20 °C |

| LogP | 2.74 | - |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Insoluble / Immiscible |

| Organic Solvents | Soluble |

| Ethanol | Soluble |

| Ether | Soluble |

| Oils | Soluble |

Table 4: Spectroscopic Data

| Technique | Data Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (GC-MS) | Available |

| Infrared (IR) Spectroscopy | Available (FTIR, ATR-IR) |

| Raman Spectroscopy | Available |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Boiling Point (Micro-Scale Method)

The boiling point is a fundamental physical property used for substance identification and purity assessment. The Thiele tube method is a common and efficient micro-scale technique.

Objective: To determine the boiling point of a liquid sample using a minimal amount of substance.

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

This compound sample (~0.5 mL)

-

Safety glasses and lab coat

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should align with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is positioned near the middle of the mineral oil for even heating.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. This design promotes convection and uniform temperature distribution in the oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

-

Recording: Record the temperature at this exact moment. This value represents the experimental boiling point.

Determination of Solubility

This protocol determines the qualitative solubility of this compound in various solvents.

Objective: To classify the solubility of this compound in water and common organic solvents.

Materials:

-

Small test tubes and a test tube rack

-

Graduated pipettes or cylinders

-

This compound sample

-

Solvents: Distilled water, ethanol, diethyl ether

-

Stoppers for test tubes

-

Vortex mixer (optional)

Procedure:

-

Solvent Addition: Place 1 mL of the chosen solvent (e.g., distilled water) into a clean, dry test tube.

-

Solute Addition: Add 2-3 drops of this compound to the test tube.

-

Mixing: Stopper the test tube and shake it vigorously for 10-20 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation: Allow the mixture to stand and observe the result.

-

Soluble: The mixture forms a single, clear, homogeneous phase.

-

Partially Soluble: The mixture is cloudy or contains undissolved droplets, but some dissolution is apparent.

-

Insoluble/Immiscible: Two distinct layers are visible, or the solute remains as a separate phase with no apparent mixing.

-

-

Recording: Record the observation as "soluble," "partially soluble," or "insoluble."

-

Repetition: Repeat the procedure for each solvent to be tested.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point, a critical procedure for characterizing compounds like this compound.

Caption: Workflow for Boiling Point Determination.

References

Synthesis of o-Methylanisole from o-Cresol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of o-methylanisole from o-cresol, a crucial transformation in the production of various fine chemicals, pharmaceuticals, and fragrances. The document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

o-Methylanisole, also known as 2-methoxytoluene, is an aromatic ether with significant applications as a building block in organic synthesis.[1][2] Its synthesis from o-cresol is a classic example of O-methylation, a fundamental reaction in organic chemistry. The primary and most industrially viable method for this conversion is the Williamson ether synthesis, which offers high yields and relatively straightforward reaction conditions.[3] This guide will focus on the Williamson ether synthesis using common methylating agents, providing detailed experimental procedures and comparative data.

Core Chemical Principles: The Williamson Ether Synthesis

The synthesis of o-methylanisole from o-cresol via the Williamson ether synthesis is a two-step process that proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism.[4][5]

-

Deprotonation: The first step involves the deprotonation of the weakly acidic hydroxyl group of o-cresol by a strong base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This acid-base reaction forms a sodium or potassium o-cresolate salt, which contains the highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The second step is the nucleophilic attack of the o-cresolate anion on a methylating agent. The phenoxide ion acts as the nucleophile, and the methylating agent provides an electrophilic methyl group. The reaction follows an S_N2 pathway, where the nucleophile attacks the carbon atom of the methyl group, leading to the displacement of a leaving group and the formation of the ether linkage.

Common Methylating Agents:

-

Dimethyl Sulfate (DMS): Due to its high reactivity and low cost, dimethyl sulfate is a widely used methylating agent in industrial applications. It is, however, highly toxic and must be handled with appropriate safety precautions.

-

Dimethyl Carbonate (DMC): Considered a "green" methylating agent, dimethyl carbonate is less toxic and more environmentally friendly than dimethyl sulfate. It often requires higher temperatures and catalytic conditions to achieve comparable reactivity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of o-methylanisole from o-cresol using dimethyl sulfate as the methylating agent.

Synthesis of o-Methylanisole using Dimethyl Sulfate

This protocol is based on established Williamson ether synthesis procedures.

Materials:

-

o-Cresol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Preparation of Sodium o-Cresolate:

-

Prepare a 20% aqueous solution of sodium hydroxide.

-

In a reaction vessel equipped with a stirrer and a cooling bath, add the o-cresol to the sodium hydroxide solution and stir until a homogenous solution of sodium o-cresolate is formed.

-

Cool the mixture to below 10°C.

-

-

Methylation:

-

Slowly add dimethyl sulfate dropwise to the cooled sodium o-cresolate solution while maintaining the temperature below 10°C.

-

After the addition is complete, raise the temperature to 40°C and maintain for 20 minutes.

-

Subsequently, heat the reaction mixture to 100°C for 1-2 hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with water until the aqueous layer is neutral. This can be checked with litmus paper or a pH meter.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude o-methylanisole by fractional distillation, collecting the fraction at approximately 171°C.

-

Quantitative Data

The yield and purity of o-methylanisole are highly dependent on the reaction conditions, including the molar ratios of reactants, temperature, and reaction time. The following table summarizes typical quantitative data for the synthesis.

| Methylating Agent | Base | Molar Ratio (o-cresol:base:methylating agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dimethyl Sulfate | NaOH | 1:1.5:0.5 (for phenol) | Not specified | Not specified | Up to 70 | |

| Dimethyl Sulfate | NaOH | Stoichiometric | 10 -> 40 -> 100 | ~2.3 | Not specified | |

| Dimethyl Carbonate | K₂CO₃ | 120:1 (p-cresol:K₂CO₃) | 160 | 30 | >99 (conversion) |

Note: Data for o-cresol was supplemented with data for phenol and p-cresol where specific o-cresol data was not available in the search results, as the reactivity is similar.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of o-methylanisole from o-cresol.

Figure 1: Signaling pathway for the synthesis of o-methylanisole.

Figure 2: Experimental workflow for o-methylanisole synthesis.

Conclusion

The synthesis of o-methylanisole from o-cresol is a well-established and efficient process, primarily relying on the Williamson ether synthesis. The choice of methylating agent and the optimization of reaction conditions are critical for achieving high yields and purity. While dimethyl sulfate remains a common industrial choice, the development of greener alternatives like dimethyl carbonate is gaining importance. This guide provides the foundational knowledge and practical protocols for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 578-58-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectral Analysis of 2-Methylanisole

This technical guide provides a comprehensive analysis of the spectral data for this compound (o-Methylanisole), a key aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization. This document includes detailed experimental protocols and visual workflows to aid in research and development applications.

Molecular Structure

This compound, with the chemical formula C₈H₁₀O, is an aromatic ether.[1][2][3] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃) at adjacent positions (ortho substitution).

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The spectrum is typically recorded in a deuterated solvent like CDCl₃.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 6.80 | Multiplet | 4H | Aromatic Protons (H-3, H-4, H-5, H-6) |

| 3.82 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| 2.25 | Singlet | 3H | Methyl Protons (-CH₃) |

Note: Specific chemical shifts and coupling constants for the aromatic protons can vary slightly depending on the solvent and spectrometer frequency. Data sourced from multiple spectral databases.[5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | C-1 (quaternary, attached to -OCH₃) |

| 130.8 | C-6 |

| 126.8 | C-2 (quaternary, attached to -CH₃) |

| 120.9 | C-4 |

| 111.9 | C-5 |

| 110.2 | C-3 |

| 55.4 | C-7 (-OCH₃) |

| 16.2 | C-8 (-CH₃) |

Note: Data sourced from spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3050 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (-CH₃) |

| 1600, 1495 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| 1100 - 1000 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| 800 - 700 | Strong | C-H Bend | Ortho-disubstituted Aromatic |

Note: Peak positions are approximate ranges. Data compiled from various sources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique used for this analysis.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 72 | [M - CH₃]⁺ |

| 91 | 53 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 42 | [C₆H₇]⁺ |

| 77 | 76 | [C₆H₅]⁺ (Phenyl ion) |

Note: Relative intensities can vary between instruments. Data sourced from PubChem and NIST databases.

Figure 2: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Preparation : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution. Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : As this compound is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin capillary film.

-

Instrument Setup : Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition : Record a background spectrum of the empty salt plates (or air). Then, acquire the sample spectrum. The instrument scans the sample with infrared radiation and records the transmittance as a function of wavenumber (typically 4000-400 cm⁻¹).

-

Data Processing : The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation (GC-MS) : Use a Gas Chromatograph coupled to a Mass Spectrometer. The GC separates the sample components before they enter the MS.

-

GC Method : Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Method (Electron Ionization) : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion. The data is compiled to generate a mass spectrum.

Logical Workflows

Figure 3: A logical workflow for the spectral analysis of an organic compound.

References

Part 1: Core Chemical Information for CAS 578-58-5 (2-Methylanisole)

An In-Depth Technical Guide to CAS Number 578-58-5 and a Representative Bioactive Coumarin

This technical guide provides comprehensive information on the chemical associated with CAS number 578-58-5. Initial research indicates that this compound is 2-Methylanisole, a chemical primarily used as a synthetic intermediate and fragrance component. While detailed information on its role in complex biological signaling pathways is limited, this guide provides all available physicochemical data.

To address the core requirements for an in-depth guide for research and drug development professionals, this document also includes a detailed whitepaper on a representative bioactive compound, 6,7-Dimethoxy-4-methylcoumarin. This section explores its effects on key signaling pathways, supported by experimental protocols and data visualizations, to align with the intended audience's focus on drug discovery and development.

Chemical Identity and Synonyms

This compound, registered under CAS number 578-58-5, is an aromatic organic compound.[1] It is characterized by a methoxy group and a methyl group attached to a benzene ring.[1] This compound is also known by several other names.

| Identifier | Value |

| CAS Number | 578-58-5 |

| Molecular Formula | C₈H₁₀O[2] |

| Molecular Weight | 122.16 g/mol [2] |

| Common Synonyms | 1-Methoxy-2-methylbenzene, o-Methylanisole, 2-Methoxytoluene, o-Cresol methyl ether[1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet and pleasant odor. It is soluble in organic solvents such as ethanol and ether but has limited solubility in water.

| Property | Value |

| Appearance | Clear colorless to light yellow liquid |

| Melting Point | -34.1°C |

| Boiling Point | 170-172 °C |

| Density | 0.985 g/mL at 25 °C |

| Flash Point | 125 °F (51.7 °C) |

| Refractive Index | n20/D 1.516 |

| Vapor Pressure | 2 hPa at 25 °C |

| LogP | 3 at 25 °C |

| Solubility | Immiscible in water; Soluble in alcohol and ether |

Applications and Biological Role

This compound serves various purposes across different industries. It is utilized as a fragrance component in perfumes and cosmetics and as a flavoring agent. In the chemical industry, it functions as an intermediate in organic synthesis, notably for the production of the herbicide NK-409. It is also used as a polar aprotic solvent.

Part 2: In-depth Technical Whitepaper on 6,7-Dimethoxy-4-methylcoumarin

Due to the limited information on the direct involvement of this compound in complex signaling pathways relevant to drug development, this section provides a detailed analysis of a related and highly studied class of compounds: coumarins. Specifically, we will focus on 6,7-Dimethoxy-4-methylcoumarin (DMC) , a compound that has demonstrated significant anti-inflammatory properties through the modulation of key signaling cascades.

Anti-inflammatory Activity of 6,7-Dimethoxy-4-methylcoumarin

DMC has been shown to inhibit the expression of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced mouse macrophage (RAW 264.7) cells. Its mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, DMC suppresses the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

| Experimental Condition | Target | Effect | Concentration |

| LPS-activated RAW 264.7 cells | iNOS and COX-2 | Downregulation of expression | 400 µM |

| LPS-activated RAW 264.7 cells | NO and PGE2 | Reduced production | 400 µM |

| LPS-activated RAW 264.7 cells | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Suppressed production | 400 µM |

| LPS-activated RAW 264.7 cells | Phosphorylation of ERK, JNK, and p38 | Inhibition | 400 µM |

| LPS-activated RAW 264.7 cells | NF-κB Activation (via IκB-α phosphorylation) | Attenuation | 400 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory effects of 6,7-Dimethoxy-4-methylcoumarin.

Cell Viability Assay (MTT Assay)

This protocol is foundational for determining the cytotoxic concentrations of a compound before assessing its biological activity.

-

Cell Seeding : Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/ml.

-

Compound Treatment : After 24 hours of incubation, treat the cells with various concentrations of DMC for a specified period (e.g., 24 hours).

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization : Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Western Blot Analysis for Protein Phosphorylation

This technique is used to quantify the expression levels of specific proteins and their phosphorylation status, providing insight into the activation of signaling pathways.

-

Cell Lysis : Treat RAW 264.7 cells with LPS with or without DMC for specified time points (e.g., 10, 20, 30 min). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-IκB-α) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathway Modulation by 6,7-Dimethoxy-4-methylcoumarin

The anti-inflammatory effects of DMC are exerted through the inhibition of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, DMC inhibits the phosphorylation of extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38, which are key components of the MAPK pathway. Additionally, it attenuates the activation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκB-α. This dual inhibition prevents the transcription of pro-inflammatory genes.

Caption: Anti-inflammatory mechanism of 6,7-Dimethoxy-4-methylcoumarin.

References

2-Methylanisole safety, handling, and storage precautions

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 578-58-5), tailored for laboratory and drug development settings. The following sections detail the physical and chemical properties, hazard identification, safety precautions, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound, also known as 1-methoxy-2-methylbenzene, is a colorless to pale yellow liquid with a distinct sweet, floral odor.[1][2][3] It is used as a fragrance ingredient, a flavoring agent, and a 'green' solvent in various industrial and laboratory applications.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sweet, floral, pungent | |

| Boiling Point | 170-172 °C (338-342 °F) | |

| Melting Point | -34.1 °C | |

| Flash Point | 51.3 °C (125.6 °F) - closed cup | |

| Density | 0.985 g/mL at 25 °C | |

| Vapor Pressure | 1.5 mmHg at 25 °C | |

| Water Solubility | Insoluble/Immiscible | |

| Solubility in other solvents | Soluble in alcohol, ether, and oils | |

| log Pow (Octanol/Water Partition Coefficient) | 2.74 | |

| Refractive Index | n20/D 1.516 |

Hazard Identification and Classification

This compound is classified as a flammable liquid. While comprehensive toxicological data is not available, it is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Source:

NFPA 704 Diamond:

-

Health (Blue): 0 - Poses no health hazard, no precautions necessary.

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.

-

Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

-

Special (White): None

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standards/Specifications |

| Eyes/Face | Safety glasses with side-shields or a face shield. | NIOSH (US) or EN 166 (EU) approved. |

| Skin | Chemical-resistant gloves (e.g., PVC), lab coat, and other protective clothing. | Inspect gloves before use. |

| Respiratory | An air-purifying respirator with an appropriate filter (e.g., type ABEK) may be necessary if ventilation is inadequate or exposure limits are exceeded. | NIOSH (US) or CEN (EU) approved. |

Sources:

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in laboratory areas.

-

Wash hands thoroughly after handling and before breaks.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage and Disposal

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.

-

Keep containers tightly closed and sealed upright to prevent leakage.

-

Store in a flammables-area.

-

Incompatible with strong oxidizing agents.

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.

-

Empty containers may retain product residue and can be hazardous.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

Sources:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for small fires. Water spray can be used to cool containers.

-

Unsuitable Extinguishing Media: Large amounts of water are ineffective.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Avoid breathing vapors and ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment during cleanup.

Experimental Protocols

Generalized Protocol for Acute Oral Toxicity Study

This protocol is based on OECD Guideline 420 for the Acute Oral Toxicity - Fixed Dose Procedure.

Objective: To determine the acute oral toxicity of this compound.

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Test animals (e.g., female rats)

-

Oral gavage needles

-

Cages with appropriate bedding

-

Calibrated balance

Methodology:

-

Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

-

Dose Preparation: Prepare the appropriate dose concentrations of this compound in the selected vehicle.

-

Administration: Administer a single oral dose of this compound to the animals using a gavage needle.

-

Observation: Observe the animals for clinical signs of toxicity immediately after dosing and periodically for at least 14 days.

-

Data Collection: Record all signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights prior to dosing and at regular intervals thereafter. Record any mortalities.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

-

Data Analysis: Analyze the data to determine the LD50 (if applicable) and identify any target organs of toxicity.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Storage and Disposal Logic

References

Natural occurrence of 2-Methylanisole in essential oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 2-methylanisole, a volatile organic compound, in various essential oils. The document details its quantitative presence, methodologies for its extraction and analysis, and a proposed biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound, also known as o-methylanisole or 2-methoxytoluene, is an aromatic organic compound that contributes to the scent profile of several essential oils.[1][2][3][4][5] It is recognized as a flavoring agent in the food industry. While it has been reported in mastic oils, virgin olive oils, and certain plants like Boswellia sacra, Centaurea solstitialis, and Ruta graveolens, comprehensive quantitative data across a wide range of essential oils remains limited.

The concentration of this compound can be influenced by factors such as the geographical origin of the plant, the specific chemotype, and the distillation process employed. The following table summarizes the available quantitative data for this compound in selected essential oils.

| Essential Oil | Botanical Name | Plant Part | Extraction Method | This compound Concentration (%) | Reference |

| Frankincense Oil | Boswellia carterii | Oleogum Resin | Steam Distillation | 7.6 | |

| Mastic Oil | Pistacia lentiscus | Resin | Not Specified | Data Not Available | |

| Olive Oil (Volatiles) | Olea europaea | Fruit | Not Specified | Data Not Available | |

| Rue Oil | Ruta graveolens | Aerial Parts | Not Specified | Not Detected in several studies | |

| Yellow Starthistle | Centaurea solstitialis | Aerial Parts | Not Specified | Not Detected in several studies |

It is important to note that the absence of this compound in the analytical results of some studies on Ruta graveolens and Centaurea solstitialis does not definitively negate its presence in all varieties or chemotypes of these plants. Further research is required to establish a more comprehensive quantitative profile of this compound in a wider array of essential oils.

Experimental Protocols

The extraction and quantification of this compound from plant materials and essential oils typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oils by Steam Distillation

Steam distillation is a common method for extracting volatile compounds from plant materials.

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

Apparatus:

-

Clevenger-type apparatus

-

Rounding bottom flask

-

Heating mantle

-

Condenser

-

Collection vessel

Procedure:

-

The plant material (e.g., resin, leaves, aerial parts) is placed in the rounding bottom flask.

-

Water is added to the flask, and the apparatus is assembled.

-

The water is heated to boiling, and steam is passed through the plant material.

-

The volatile compounds are carried over with the steam to the condenser.

-

The condensate is collected in the collection vessel, where the essential oil separates from the water.

-

The essential oil is then collected and dried over anhydrous sodium sulfate.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like an essential oil.

Principle: The essential oil sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and affinity for the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)

-

Injector

-

Detector (Mass Spectrometer)

Typical GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature of 60°C for 3 minutes.

-

Ramp up to 240°C at a rate of 3°C per minute.

-

Hold at 240°C for a specified time.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Quantification: Quantification of this compound is typically performed using an internal or external standard method. A calibration curve is generated using standard solutions of this compound of known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Visualizations

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, a plausible route can be proposed based on general aromatic compound biosynthesis. The pathway likely originates from the shikimate pathway, leading to the formation of aromatic amino acids, which can then be converted to various phenolic compounds. O-methylation is a common final step in the biosynthesis of many aromatic ethers in plants.

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Workflow for Analysis of this compound

The following diagram illustrates the typical workflow for the extraction and analysis of this compound from essential oils.

Caption: Workflow for the analysis of this compound in essential oils.

References

- 1. This compound | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. CAS 578-58-5: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound (578-58-5) | Industrial Chemicals Manufacture [chemicalbull.com]

An In-depth Technical Guide to the Thermodynamic Properties of o-Cresol Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of o-cresol methyl ether (2-methoxytoluene). The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering key data and methodologies for experimental determination.

Core Thermodynamic Properties

O-cresol methyl ether, an aromatic ether, possesses distinct thermodynamic characteristics that are crucial for understanding its behavior in chemical reactions, purification processes, and its potential applications in various scientific domains. A summary of its key physical and thermodynamic properties is presented below.

Physical Properties

| Property | Value | Unit | Reference |

| Molecular Formula | C₈H₁₀O | [1][2] | |

| Molecular Weight | 122.17 | g/mol | [1][2] |

| Boiling Point | 171 - 172 | °C | [1] |

| Melting Point | -34.1 | °C | |

| Density | 0.985 | g/mL at 25 °C | |

| Vapor Pressure | 2 | hPa at 25 °C |

Thermodynamic Data

The following table summarizes the key thermodynamic properties of o-cresol methyl ether at standard conditions (298.15 K and 1 bar). This data has been critically evaluated and is sourced from the NIST/TRC Web Thermo Tables (WTT).

| Thermodynamic Property | Value | Unit |

| Enthalpy of Formation (Liquid) | -153.4 | kJ/mol |

| Enthalpy of Formation (Gas) | -107.9 | kJ/mol |

| Standard Molar Entropy (Liquid) | 253.7 | J/mol·K |

| Standard Molar Entropy (Gas) | 370.2 | J/mol·K |

| Specific Heat Capacity (Liquid) | 215.3 | J/mol·K |

| Specific Heat Capacity (Gas) | 148.9 | J/mol·K |

Experimental Protocols for Determination of Thermodynamic Properties

Accurate determination of thermodynamic properties is paramount for the reliable application of chemical data. The following sections detail the experimental methodologies for measuring the key thermodynamic parameters of o-cresol methyl ether.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of o-cresol methyl ether can be determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity o-cresol methyl ether is placed in a crucible within the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with its end in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a bucket containing a known mass of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures uniform water temperature, which is monitored by a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the ignition wire. The combustion of the organic compound in the presence of excess oxygen is an exothermic reaction, causing a rise in the temperature of the water.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid). Corrections are made for the heat of combustion of the ignition wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Specific Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the specific heat capacity of a substance.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of o-cresol methyl ether (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material under the same experimental conditions. The calculation involves a three-step process: a baseline run (empty pans), a run with the sapphire standard, and a run with the o-cresol methyl ether sample.

Vapor Pressure: Static Method

The static method is a direct and accurate technique for determining the vapor pressure of a liquid as a function of temperature.

Methodology:

-

Apparatus: The setup consists of a sample container connected to a pressure-measuring device (manometer) and a vacuum pump. The sample container is placed in a thermostat to precisely control the temperature.

-

Degassing: The liquid o-cresol methyl ether sample is placed in the container and thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Equilibration: The degassed sample is brought to the desired temperature in the thermostat. The system is allowed to reach thermal and vapor-liquid equilibrium.

-

Pressure Measurement: Once equilibrium is established, the pressure of the vapor in the headspace above the liquid is measured using the manometer.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve (vapor pressure as a function of temperature).

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps involved in determining the enthalpy of combustion of o-cresol methyl ether using a bomb calorimeter.

Caption: Workflow for Bomb Calorimetry Experiment.

References

2-Methoxytoluene: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxytoluene, also known as o-cresyl methyl ether or 2-methylanisole, is an aromatic ether utilized as an intermediate in the synthesis of various chemical compounds, including agrochemicals. Its handling and use in research and development settings necessitate a thorough understanding of its health and safety profile. This technical guide provides a comprehensive overview of the available health and safety information for 2-Methoxytoluene, compiled to assist researchers in conducting their work safely.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The key properties of 2-Methoxytoluene are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 578-58-5 | [1][2] |

| Molecular Formula | C₈H₁₀O | [1][2] |

| Molecular Weight | 122.16 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 170-172 °C at 760 mmHg | |

| Melting Point | -34.1 °C | |

| Density | 0.9798 g/cm³ | |

| Flash Point | 52 °C (126 °F) | |

| Solubility | Poorly soluble in water; soluble in organic solvents | |

| Synonyms | 1-Methoxy-2-methylbenzene, this compound, o-Cresyl methyl ether |

Toxicological Data

Comprehensive toxicological data for 2-Methoxytoluene is limited. The following table summarizes the available information. It is important to note the significant data gaps, particularly for acute toxicity values.

| Endpoint | Result | Species | Method/Reference |

| Acute Oral Toxicity | No data available | N/A | |

| Acute Dermal Toxicity | No data available | N/A | |

| Acute Inhalation Toxicity | No data available | N/A | |

| Skin Irritation/Corrosion | May cause skin irritation | N/A | |

| Eye Irritation/Corrosion | May cause eye irritation | N/A | |

| Skin Sensitization | No data available | N/A | |

| Genotoxicity | No data available | N/A | |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH at levels ≥ 0.1%. | N/A | |

| Reproductive Toxicity | No data available | N/A |

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) by the Occupational Safety and Health Administration (OSHA), Threshold Limit Values (TLV) by the American Conference of Governmental Industrial Hygienists (ACGIH), or Recommended Exposure Limits (REL) by the National Institute for Occupational Safety and Health (NIOSH) for 2-Methoxytoluene in the United States. One source mentions a Short-Term Exposure Limit (STEL) of 10 mg/m³ in Russia. Given the lack of specific occupational exposure limits, a conservative approach to control exposure is highly recommended.

Hazard Identification and Classification

Based on available safety data sheets, 2-Methoxytoluene is classified as a flammable liquid. It may also cause skin and eye irritation, and may be harmful if inhaled or swallowed.

Handling, Storage, and First Aid

5.1. Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne concentrations.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear protective gloves.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.

5.2. Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.

-

Keep containers tightly closed.

-

Store away from oxidizing agents.

5.3. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for several minutes. Seek immediate medical attention.

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Experimental Protocols (Standardized OECD Guidelines)

While specific experimental data for 2-Methoxytoluene is not available, the following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to assess the toxicological profile of a chemical like 2-Methoxytoluene.

6.1. Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The classification is based on the number of animals that die at specific dose levels.

-

Methodology:

-

A single dose of the test substance is administered orally to a group of fasted animals (typically three female rats).

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded at the start and end of the observation period.

-

Based on the outcome (number of deaths), the test is either stopped, or another step is performed with a higher or lower dose.

-

The substance is classified into a GHS (Globally Harmonized System) category based on the results.

-

6.2. Acute Dermal Toxicity - OECD 402

This guideline assesses the potential for a substance to cause toxicity through skin contact.

-

Principle: The test substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits) for 24 hours.

-

Methodology:

-

A single dose of the test substance is applied to a clipped area of the skin (at least 10% of the body surface area).

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

After 24 hours, the dressing is removed, and the skin is cleaned.

-

Animals are observed for mortality, clinical signs of toxicity, and skin reactions for 14 days.

-

Body weights are recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

6.3. Acute Inhalation Toxicity - OECD 403

This test determines the toxicity of a substance when inhaled.

-

Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period (usually 4 hours).

-

Methodology:

-

Animals are placed in an inhalation chamber.

-

The test atmosphere is generated and maintained at a constant concentration.

-

The exposure duration is typically 4 hours.

-

Animals are observed for mortality and clinical signs of toxicity during and after exposure for up to 14 days.

-

Body weights are recorded periodically.

-

A necropsy is performed on all animals.

-

6.4. Acute Dermal Irritation/Corrosion - OECD 404

This guideline evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to a small area of the skin of an animal (typically an albino rabbit) under a semi-occlusive patch.

-

Methodology:

-

A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved patch of skin.

-

The patch is covered with a gauze dressing.

-

The exposure duration is typically 4 hours.

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The reactions are scored according to a standardized scale.

-

6.5. Acute Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye serves as a control.

-

Methodology:

-

A small amount (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the lower eyelid of one eye.

-

The eyelids are held together for a few seconds.

-

The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

The reactions are scored according to a standardized scale.

-

6.6. Skin Sensitization - OECD 406 (Guinea Pig Maximization Test)

This is one of the methods used to determine if a substance can cause allergic contact dermatitis.

-

Principle: The test involves an induction phase to sensitize the animals (guinea pigs) to the test substance, followed by a challenge phase to elicit an allergic reaction.

-

Methodology:

-

Induction Phase:

-

Intradermal injections of the test substance (with and without adjuvant) are made in the scapular region.

-

One week later, a topical application of the test substance is applied to the same area.

-

-

Challenge Phase:

-

Two weeks after the topical induction, a challenge patch with a non-irritating concentration of the test substance is applied to a naive site on the flank.

-

-

The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal.

-

Visualizations

The following diagrams illustrate logical workflows relevant to the health and safety assessment of a chemical like 2-Methoxytoluene.

References

The Environmental Odyssey of 2-Methylanisole: A Technical Guide to its Fate and Transport

An In-depth exploration for researchers, scientists, and drug development professionals on the environmental distribution and transformation of 2-Methylanisole.

This compound (also known as o-cresol methyl ether) is an aromatic organic compound utilized as a flavoring agent and a 'green' solvent.[1][2] Its introduction into the environment, whether through industrial discharge or volatilization, necessitates a thorough understanding of its subsequent behavior. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physicochemical properties, degradation pathways, and mobility across various environmental compartments. All quantitative data are summarized for clarity, and detailed experimental protocols for key environmental fate studies are provided.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning of this compound is governed by its intrinsic physical and chemical properties. These parameters dictate its tendency to volatilize into the atmosphere, dissolve in water, or sorb to soil and sediment. A summary of these key properties is presented in Table 1. While many sources describe this compound as insoluble or immiscible in water, a quantitative value is essential for accurate environmental modeling.[1][2][3] In the absence of direct experimental data for certain parameters, estimated values from predictive models such as the US Environmental Protection Agency's EPI Suite™ are provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Method |

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | |

| Boiling Point | 170-172 °C | |

| Melting Point | -34.1 °C | |

| Vapor Pressure | 1.5 mmHg (at 25 °C) | |

| Water Solubility | Immiscible | |

| Log P (Octanol-Water Partition Coefficient) | 2.74 | |

| Henry's Law Constant (Estimated) | 4.7 x 10⁻³ atm-m³/mol | EPI Suite™ (HENRYWIN™) |

| Soil Sorption Coefficient (Koc) (Estimated) | 3.6 (Log Koc) | EPI Suite™ (KOCWIN™) |

Environmental Fate and Transport: A Multi-Compartment Journey

Upon release into the environment, this compound undergoes a series of transport and transformation processes that determine its ultimate fate. A conceptual model of these processes is illustrated in the diagram below.

Transport

-

Volatilization: With a notable vapor pressure and a significant estimated Henry's Law constant, this compound is expected to readily volatilize from water and moist soil surfaces into the atmosphere. The Henry's Law constant of approximately 4.7 x 10⁻³ atm-m³/mol suggests a tendency to partition from the aqueous phase to the gas phase.

-

Sorption and Mobility in Soil: The estimated soil organic carbon-water partition coefficient (Log Koc) of 3.6 indicates that this compound will have a moderate affinity for sorbing to the organic matter fraction of soil and sediment. This sorption will reduce its mobility in the subsurface and limit its potential to leach into groundwater. The extent of sorption is influenced by soil properties such as organic carbon content, clay content, and pH.

Transformation

Abiotic Degradation:

-

Atmospheric Photodegradation: In the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl radicals. The atmospheric half-life for the related compound, 4-methylanisole, is estimated to be approximately 14 hours, suggesting that this compound is not persistent in the atmosphere.

-

Hydrolysis: As an ether, this compound is generally resistant to hydrolysis under typical environmental pH conditions.

Biotic Degradation:

Microbial degradation is a key process for the removal of this compound from soil and water. While specific studies on this compound are limited, the biodegradation pathway can be inferred from studies on the closely related compound, anisole. The degradation is expected to be initiated by hydroxylation of the aromatic ring, followed by ring cleavage.

The estimated biodegradation half-life of this compound in water and soil, based on predictive models, suggests that it is not readily biodegradable but will likely undergo ultimate degradation. The rate of biodegradation is highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial populations.

The following diagram illustrates a plausible aerobic biodegradation pathway for this compound, based on the known degradation of anisole.